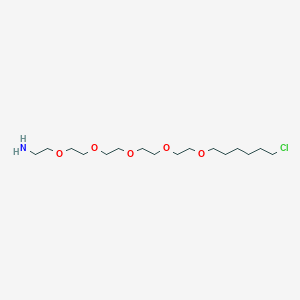

NH2-PEG5-C6-Cl

Übersicht

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NH2-PEG5-C6-Cl typically involves the reaction of 6-chlorohexanol with polyethylene glycol (PEG) derivatives. The process includes multiple steps of etherification and amination to introduce the amino group at one end and the chloro group at the other end of the PEG chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is often purified using techniques like column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Substitution Reactions at the Chlorine Terminus

The terminal chlorine atom undergoes nucleophilic substitution under mild conditions. Key reactions include:

-

Amine displacement : Reacts with primary/secondary amines (pH 7.5–9) to form stable carbon-nitrogen bonds.

-

Thiol substitution : Rapidly reacts with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5, forming thioether linkages .

Example Reaction :

Amine Group Reactivity

The primary amine participates in multiple reactions critical for bioconjugation:

-

NHS ester coupling : Forms amide bonds with carboxylates activated by carbodiimides (e.g., EDC) .

-

Isothiocyanate conjugation : Reacts with aromatic isothiocyanates (pH 8–9) to yield thiourea derivatives .

-

Oxidation : Susceptible to oxidation by hydrogen peroxide, forming nitro or hydroxylamine intermediates .

Reaction Conditions and Catalysts

| Reaction Type | Conditions | Catalyst/Reagent | Product Stability |

|---|---|---|---|

| Chlorine substitution | pH 6.5–7.5, aqueous/organic solvent | Thiols, amines | High (thioether/amine bonds) |

| Amine coupling | pH 7.5–9, RT | NHS esters, EDC | Moderate to high |

| Oxidation | pH 5–7, oxidative environment | HO, NaIO | Low (requires stabilization) |

Data adapted from functional group reactivity studies .

Comparative Reactivity with Analogues

This compound’s reactivity differs from related PEG linkers due to chain length and spacer hydrophobicity:

| Compound | PEG Units | Reactivity with Amines | Solubility |

|---|---|---|---|

| NH2-PEG2-C6-Cl | 2 | Moderate | Lower (hydrophobic) |

| This compound | 5 | High | Higher |

| NH2-PEG12-C6-Cl | 12 | Low | Highest |

Longer PEG chains enhance solubility but reduce reaction rates due to steric hindrance .

Stability and Storage Considerations

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's a detailed overview of the applications of the compound NH2-PEG5-C6-Cl:

General Information: this compound hydrochloride is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker . It is used in the synthesis of PROTAC molecules .

Scientific Research Applications:

- PROTAC Synthesis: this compound is utilized as a linker in the synthesis of PROTAC molecules . PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets a protein of interest. This interaction leads to ubiquitination and subsequent degradation of the target protein by the proteasome.

- Targeted Protein Degradation: It enables the synthesis of molecules for targeted protein degradation . By connecting a von Hippel–Lindau (VHL)-recruiting ligand and a PEGylated crosslinker with a reactive amine, it facilitates the degradation of specific proteins .

- Building Block for Protein Degraders: this compound can be used as a protein degrader building block . It allows for the creation of PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand . This is crucial because slight alterations in ligands and crosslinkers can significantly impact ternary complex formation between the target E3 ligase and PROTAC .

- Drug Delivery Systems: PEG linkers contribute to the development of liposome-based drug delivery systems . Liposomes can encapsulate drugs and deliver them to specific sites in the body, improving drug efficacy and reducing side effects .

Comparison with Similar Compounds

- NH2-PEG2-C6-Cl: This is another PEG-based linker with a similar structure but a different chain length.

- NH2-PEG3-C6-Cl: It is another PEG-based linker with a similar structure but a different chain length.

Wirkmechanismus

NH2-PEG5-C6-Cl acts as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

NH2-PEG4-C6-Cl: Similar structure but with a shorter PEG chain.

NH2-PEG6-C6-Cl: Similar structure but with a longer PEG chain.

NH2-PEG5-C6-Br: Similar structure but with a bromo group instead of a chloro group

Uniqueness

NH2-PEG5-C6-Cl is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. The chloro group also offers a versatile site for further functionalization, making it a valuable tool in the synthesis of various bioactive compounds .

Biologische Aktivität

NH2-PEG5-C6-Cl, also known as K-7, is a polyethylene glycol (PEG)-based compound utilized primarily in the development of Proteolysis Targeting Chimeras (PROTACs). This compound serves as a linker that facilitates the degradation of target proteins through the ubiquitin-proteasome system, making it a significant player in targeted protein degradation strategies, particularly in cancer research and other therapeutic areas.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₃₄ClN₀₅ |

| Molecular Weight | 355.90 g/mol |

| CAS Number | 1261238-22-5 |

Target Interaction

This compound acts as a linker in PROTACs, connecting two ligands: one that binds to a target protein and another that recruits an E3 ligase. This dual binding leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its intracellular levels.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This pathway is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins.

Cellular Effects

Research indicates that this compound can significantly influence cell function by inducing the selective degradation of target proteins. This property is particularly valuable in therapeutic applications where the inhibition of specific proteins can lead to anti-cancer effects or modulation of disease pathways.

Pharmacokinetics

The hydrochloride salt form of this compound enhances its water solubility and stability, which is beneficial for its application in biological systems. The compound’s pharmacokinetic profile suggests favorable absorption and distribution characteristics essential for effective therapeutic use.

Case Studies and Research Findings

-

Targeted Protein Degradation in Cancer :

- A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins in various cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased degradation of target proteins, suggesting potential for therapeutic applications in oncology.

- Biocompatibility and Safety :

- Protein Interaction Studies :

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34ClNO5/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h1-16,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGFKRLCLUQKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901237449 | |

| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261238-22-5 | |

| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261238-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.